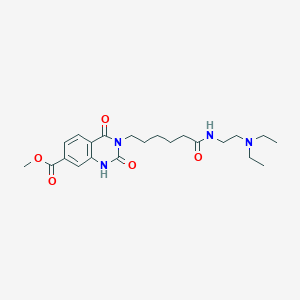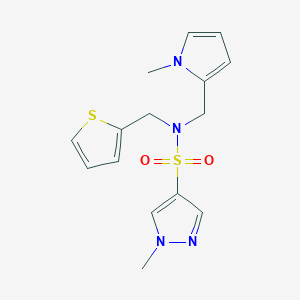![molecular formula C16H21NO4 B2451047 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 187389-79-3](/img/structure/B2451047.png)
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid” is a derivative of glutamic acid . It has a molecular weight of 289.33 . Another related compound is “6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid” which is a synthesized molecule that belongs to the family of fatty acid amides.
Synthesis Analysis
The synthesis of a related compound, “6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid”, involves a multi-step process that includes the reaction of 5-amino-1-pentanol with various reagents.
Molecular Structure Analysis
The InChI code for “(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid” is 1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid”, include a molecular weight of 289.33 . Another related compound, “2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonylpentanoic acid”, has a molecular weight of 270.28500 .
Applications De Recherche Scientifique
Central Nervous System Effects
- Tetrahydronaphthalene derivatives were found to affect central serotonergic (5-HT1A) and dopaminergic (D2) systems, with certain amino isomers showing varying affinity for D2 and 5-HT1A receptors. This was reflected both in vitro and in vivo studies, indicating potential neurological applications (Stjernlöf et al., 1993).
Tumor Inhibitory and Antioxidant Activity
- New polyfunctionally substituted tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties were synthesized. These compounds exhibited notable tumor inhibitory and antioxidant activities, with certain derivatives showing promise against liver cancer cells (Hamdy et al., 2013).
Serotonin Receptor Affinity
- A study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides revealed their affinity and activity for the 5-HT7 receptor. Certain lipophilic substituents led to high-affinity agonists, while others influenced antagonistic activity, indicating potential for psychiatric or neurologic therapeutic applications (Leopoldo et al., 2007).
Potential for CNS Disease Treatment
- The synthesis of a carbon-11-labeled RXR partial agonist, derived from the tetrahydronaphthalene structure, was developed for PET imaging. This indicated the compound's potential distribution to the brain, suggesting applications in treating central nervous system diseases like Alzheimer's and Parkinson's (Shibahara et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-9-5-6-10-11(13)7-4-8-12(10)14(18)19/h4,7-8,13H,5-6,9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBONQSYJIGEGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

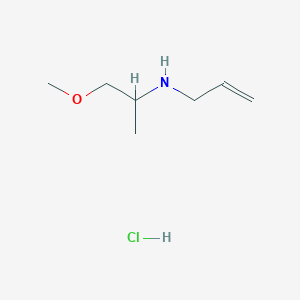
![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2450969.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2450970.png)
![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)
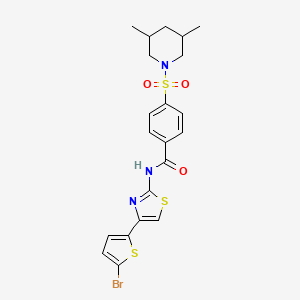



![(E)-N-(4-methoxyphenyl)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinecarbothioamide](/img/structure/B2450980.png)
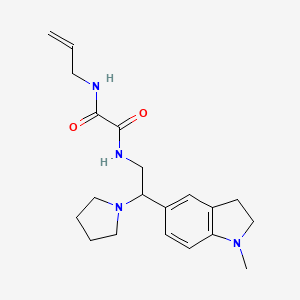
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2450982.png)
